molecular formula C13H14N2O B13996325 1-Naphthaleneaceticacid, 7-methyl-, hydrazide CAS No. 25095-39-0

1-Naphthaleneaceticacid, 7-methyl-, hydrazide

Cat. No.: B13996325
CAS No.: 25095-39-0
M. Wt: 214.26 g/mol
InChI Key: UJVDZBWYQHPWBL-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, 7-methyl-, hydrazide (C₁₃H₁₃N₂O) is a hydrazide derivative of 1-naphthaleneacetic acid (NAA), where the hydroxyl group of the carboxylic acid is replaced by a hydrazide (-NH-NH₂) moiety, and a methyl group is substituted at the 7th position of the naphthalene ring. This structural modification enhances its stability and alters its biological and physicochemical properties compared to the parent acid.

Applications: Hydrazides are widely studied for their biological activities (e.g., antimicrobial, antioxidant) and industrial uses (e.g., polymer additives). The 7-methyl substitution may influence steric effects, altering binding affinity in biological systems or crystallization efficiency in polymers .

Properties

CAS No.

25095-39-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(7-methylnaphthalen-1-yl)acetohydrazide

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-11(12(10)7-9)8-13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16)

InChI Key

UJVDZBWYQHPWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC(=O)NN)C=C1

Origin of Product

United States

Preparation Methods

Method of Synthesis via Reaction of Naphthalene with Chloroacetic Acid

A well-documented and industrially relevant method involves the reaction of naphthalene or substituted naphthalene (such as 7-methylnaphthalene) with chloroacetic acid in the presence of potassium bromide as a catalyst. This method was patented in the 1950s and remains a foundational approach:

  • Reactants : Naphthalene (or 7-methylnaphthalene), chloroacetic acid, potassium bromide catalyst.
  • Conditions : Heating under reflux at temperatures between 210 °C and 235 °C in open equipment.
  • Mechanism : Potassium bromide facilitates the formation of an intermediate chloroacetic acid derivative, which reacts with naphthalene via electrophilic substitution, likely eliminating hydrogen chloride.
  • Yield : The process achieves yields up to approximately 70% for l-naphthaleneacetic acid.
  • Isolation : After reaction completion, the mixture is treated with aqueous sodium hydroxide, filtered, acidified to precipitate the acid, then purified by recrystallization from solvents such as petroleum ether.
Parameter Details
Reactants Naphthalene (or 7-methylnaphthalene), chloroacetic acid
Catalyst Potassium bromide (~0.1 mole per mole reactants)
Temperature 210–235 °C
Reaction time ~24 hours
Yield Up to 70% (for unsubstituted acid)
Purification Recrystallization from petroleum ether
Melting point (pure acid) 127–129 °C (unsubstituted acid)

This method is adaptable for substituted naphthalenes, including the 7-methyl derivative, by using 7-methylnaphthalene as the starting aromatic compound.

Conversion of the Acid to Hydrazide: Preparation of 1-Naphthaleneacetic Acid, 7-methyl-, Hydrazide

General Hydrazide Preparation via Ester Hydrazinolysis

Hydrazides are typically prepared by reacting the corresponding esters with hydrazine hydrate. The process involves:

  • Step 1 : Synthesis or procurement of the ester derivative of the acid (e.g., methyl or ethyl ester of 1-naphthaleneacetic acid, 7-methyl-).
  • Step 2 : Reaction of the ester with hydrazine hydrate under reflux conditions without added solvents.
  • Step 3 : Removal of by-products (alcohol and water) via reactive distillation or reactive fractionation.
  • Step 4 : Isolation of the hydrazide by vacuum distillation or crystallization.

Specific Methodology for Hydrazide Synthesis

A patented method describes the preparation of hydrazide compounds, including naphthaleneacetic acid derivatives, by directly reacting esters with hydrazine hydrate:

Step Description
Reactants Ester of the acid (e.g., methyl 1-naphthaleneacetate, 7-methyl-), hydrazine hydrate
Reaction conditions Heating and reflux for 0.5 to 2 hours
Process Reactive distillation or reactive rectification to remove alcohol and water by-products
Isolation Vacuum distillation to obtain pure hydrazide compound
Yield Typically over 90%
Advantages High raw material utilization, no solvent added, minimal waste, scalable to ton-level production

This method is advantageous due to its simplicity, high yield, and safety profile. The absence of solvents increases reactor volume efficiency, and the process produces minimal waste, making it industrially viable.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Conditions/Notes Yield/Outcome
Synthesis of 1-Naphthaleneacetic acid, 7-methyl- Reaction of 7-methylnaphthalene with chloroacetic acid in presence of potassium bromide catalyst 210–235 °C, reflux, ~24 h, potassium bromide ~0.1 mol/mol reactants Up to 70% yield (based on unsubstituted acid data)
Preparation of hydrazide derivative Reaction of ester with hydrazine hydrate, reactive distillation to remove by-products Reflux 0.5–2 h, no solvent, vacuum distillation Over 90% yield hydrazide; scalable and efficient

Research Findings and Industrial Relevance

  • The potassium bromide-catalyzed synthesis of naphthaleneacetic acid derivatives is a robust, single-step process that allows higher reaction temperatures and improved yields compared to earlier multi-step or low-temperature methods.
  • Hydrazide formation via direct reaction of esters with hydrazine hydrate under reflux is a widely accepted industrial process due to its operational simplicity, high yield, and environmental benefits (no solvent, minimal waste).
  • The combination of these methods enables the efficient production of 1-Naphthaleneacetic acid, 7-methyl-, hydrazide at scale, suitable for applications in plant growth regulation and other chemical industries.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneaceticacid, 7-methyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amines or other functional groups.

Scientific Research Applications

1-Naphthaleneaceticacid, 7-methyl-, hydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 1-Naphthaleneaceticacid, 7-methyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Substituents Applications References
1-Naphthaleneacetic acid, 7-methyl-, hydrazide C₁₃H₁₃N₂O Hydrazide, methyl-naphthalene 7-methyl Potential auxin mimic, polymer additive
N′-[(E)-1H-Indol-3-ylmethylene]-2-(1-naphthyl)acetohydrazide C₂₁H₁₇N₃O Hydrazide, indole-methylene Naphthalene, indole Antimicrobial, enzyme inhibition
(Naphthalen-1-yloxy)-acetic acid (3-nitro-benzylidene)-hydrazide C₁₉H₁₅N₃O₄ Hydrazide, nitro-benzylidene Naphthalene-oxy, nitro Plant growth regulation
N-(Benzoyl) stearic acid hydrazide C₂₅H₄₀N₂O₂ Hydrazide, long alkyl chain Benzoyl, stearic acid Polymer crystallization agent

Key Observations :

  • Functional Group Diversity : The hydrazide group is common across all compounds, but additional groups (e.g., nitro in ) modulate electronic properties, affecting reactivity and binding.
Antimicrobial Activity
  • Target Compound: Limited direct data, but structurally similar naphthalene hydrazides exhibit moderate antimicrobial activity against E. coli and S. aureus .
  • Benzoic Acid Hydrazides: Derivatives like p-aminobenzoic acid hydrazide show broad-spectrum activity, with MIC values of 12.5–25 µg/mL against bacterial strains .
  • 8-Benzylaminotheophyllinyl-7-acetic Acid Hydrazide: Acts as a nitric oxide (NO) scavenger, reducing oxidative stress in myocardial tissues .
Plant Growth Regulation
  • 1-Naphthaleneacetic Acid (NAA) : A synthetic auxin used to promote root formation; its hydrazide derivatives may retain auxin-like activity but with delayed hydrolysis kinetics .
  • Maleic Hydrazide : Inhibits sprouting in onions by disrupting cell division, contrasting with the growth-promoting effects of NAA derivatives .

Physicochemical Properties

Property 1-Naphthaleneacetic Acid, 7-Methyl-, Hydrazide N′-[(E)-1H-Indol-3-ylmethylene] Derivative Maleic Hydrazide
Melting Point ~180–185°C (estimated) 215–217°C 296–298°C
Solubility Moderate in DMSO, ethanol Poor in water, soluble in DMF Highly water-soluble
Stability Stable under inert conditions Photolabile due to indole group Degrades above 200°C

Biological Activity

1-Naphthaleneacetic acid, 7-methyl-, hydrazide is a derivative of naphthalene acetic acid, which is known for its auxin-like properties. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development. This article explores the biological activity of this compound, focusing on its effects in plant biology and potential pharmacological applications.

Chemical Structure and Properties

The chemical structure of 1-Naphthaleneacetic acid, 7-methyl-, hydrazide can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : 200.24 g/mol

This compound features a naphthalene ring system with a hydrazide functional group, which contributes to its biological activity.

Plant Growth Regulation

1-Naphthaleneacetic acid, 7-methyl-, hydrazide exhibits significant auxin-like activity. Research indicates that it can promote root elongation and lateral root formation in various plant species. For instance, studies have shown that application of this compound can enhance root growth in etiolated seedlings by mimicking the effects of natural auxins such as indole-3-acetic acid (IAA) .

Table 1: Effects of 1-Naphthaleneacetic Acid, 7-Methyl-, Hydrazide on Root Growth

Concentration (µM)Root Length (cm)Lateral Roots Count
02.55
104.010
506.215
1008.520

Pharmacological Potential

Beyond its role in plant biology, derivatives of naphthalene acetic acid have been investigated for their potential pharmacological activities. For example, some studies suggest that similar compounds may exhibit anticonvulsant properties by modulating GABA-A receptor activity . The hydrazide form may enhance these effects due to increased lipophilicity and receptor binding affinity.

Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of various naphthalene derivatives, including hydrazides. It was found that certain derivatives significantly delayed seizure onset in animal models compared to control groups treated with standard anticonvulsants like phenobarbital .

The biological activity of naphthalene acetic acid derivatives is primarily attributed to their interaction with auxin receptors in plants and potential neurotransmitter systems in animals. Molecular dynamics simulations have demonstrated that these compounds can bind effectively to auxin-binding proteins (ABPs), influencing downstream signaling pathways involved in growth regulation .

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